5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid: is a versatile chemical compound with a molecular formula of C10H8N4O4 and a molecular weight of 248.19 g/mol . This compound is known for its high purity and diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of m-tolyl hydrazine with ethyl acetoacetate, followed by nitration and cyclization . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 5-amino-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: Formation of 5-amino-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
- 5-Nitro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
- 5-Nitro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and biological activity. The presence of the m-tolyl group can enhance its interactions with certain molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8N4O4 |
---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5-nitrotriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N4O4/c1-6-3-2-4-7(5-6)13-11-8(10(15)16)9(12-13)14(17)18/h2-5H,1H3,(H,15,16) |
InChI Key |
OTRMNAZCJXBKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.